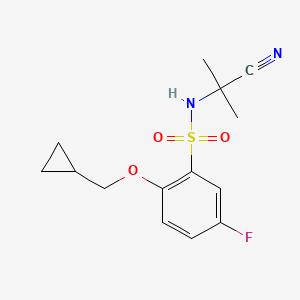![molecular formula C11H16FN3O2 B7631864 Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate, also known as MFAH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MFAH is a derivative of pyrimidine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate is not fully understood. However, it has been proposed that Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate induces apoptosis in cancer cells by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to interact with nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to inhibit the growth of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to interact with nucleic acids, which may have implications for its potential use as a probe in biochemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate in lab experiments is its high purity and high yield. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to exhibit antitumor activity in various cancer cell lines, which makes it a promising candidate for further research. However, one limitation of using Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate in lab experiments is its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for cancer. Another direction is to explore its potential use as a probe for studying protein-nucleic acid interactions. Additionally, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate could be used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
Synthesemethoden
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate can be synthesized using several methods, including the reaction of 5-fluoropyrimidine-2-amine with 6-bromohexanoic acid, followed by esterification with methanol. Another method involves the reaction of 5-fluoropyrimidine-2-amine with 6-chlorohexanoic acid, followed by esterification with methanol. These methods have been optimized to yield high purity and high yield of Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been studied for its potential applications in various fields, including pharmacology, biochemistry, and biotechnology. In pharmacology, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In biochemistry, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been used as a probe to study the interaction between proteins and nucleic acids. In biotechnology, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-17-10(16)5-3-2-4-6-13-11-14-7-9(12)8-15-11/h7-8H,2-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMNXESOFIPVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol](/img/structure/B7631785.png)
![1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B7631791.png)
![3-[(1-Methyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631793.png)
![2-[[5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631799.png)
![N-methyl-1-pyridin-3-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B7631810.png)
![4-[[2-(Methylsulfinylmethyl)anilino]methyl]phenol](/img/structure/B7631814.png)
![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)

![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)